3-Phenoxypiperidine hydrochloride 3-Phenoxypiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1171992-10-1
VCID: VC3746700
InChI: InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
SMILES: C1CC(CNC1)OC2=CC=CC=C2.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.7 g/mol

3-Phenoxypiperidine hydrochloride

CAS No.: 1171992-10-1

Cat. No.: VC3746700

Molecular Formula: C11H16ClNO

Molecular Weight: 213.7 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxypiperidine hydrochloride - 1171992-10-1

Specification

CAS No. 1171992-10-1
Molecular Formula C11H16ClNO
Molecular Weight 213.7 g/mol
IUPAC Name 3-phenoxypiperidine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H
Standard InChI Key NOIVAVLUDPXIBM-UHFFFAOYSA-N
SMILES C1CC(CNC1)OC2=CC=CC=C2.Cl
Canonical SMILES C1CC(CNC1)OC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

3-Phenoxypiperidine hydrochloride consists of a six-membered saturated nitrogen-containing heterocycle (piperidine ring) with a phenoxy group attached at the third position. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base form .

Basic Chemical Information

PropertyValue
Chemical FormulaC11H15NO·HCl
Molecular Weight213.71 g/mol (approximate)
CAS Number1171992-10-1
IUPAC Name3-Phenoxypiperidine hydrochloride (1:1)
StructureSix-membered piperidine ring with phenoxy group at position 3
Salt FormHydrochloride

The molecular structure features the characteristic piperidine ring with a single nitrogen atom, connected via an oxygen linkage to a phenyl group at the third carbon position. This ether linkage (phenoxy) distinguishes it from the related compound 3-phenylpiperidine hydrochloride, which has a direct carbon-carbon bond between the piperidine ring and the phenyl group .

Physical Properties

As a hydrochloride salt, 3-phenoxypiperidine hydrochloride typically presents as a crystalline solid at room temperature. The salt formation significantly impacts its solubility profile, making it more soluble in polar solvents including water compared to its free base form . This enhanced solubility is particularly advantageous for pharmaceutical applications where aqueous solubility is often crucial for bioavailability.

Applications in Research and Development

3-Phenoxypiperidine hydrochloride has potential applications across several research domains, particularly in pharmaceutical development and chemical research.

Pharmaceutical Development

The compound may serve as an intermediate in the synthesis of novel pharmaceutical agents. Piperidine derivatives with substituents at the 3-position have shown promise in various therapeutic areas . The specific phenoxy substitution could confer unique pharmacological properties, potentially influencing:

  • Receptor binding profiles

  • Blood-brain barrier penetration

  • Metabolic stability

  • Pharmacokinetic properties

Chemical Research Applications

In the field of chemical research, 3-phenoxypiperidine hydrochloride may function as:

ApplicationDescription
Building BlockServes as a versatile intermediate for the synthesis of more complex molecules
Reference StandardUsed in analytical methods for compound identification and quantification
Structure-Activity Relationship StudiesHelps understand how structural modifications affect biological activity
Mechanistic StudiesAids in investigating reaction mechanisms involving nitrogen heterocycles

Comparative Analysis with Related Compounds

Comparison with 3-Phenylpiperidine Hydrochloride

It is important to distinguish 3-phenoxypiperidine hydrochloride from the structurally related 3-phenylpiperidine hydrochloride (CAS 3973-62-4) . The key differences include:

Feature3-Phenoxypiperidine HCl3-Phenylpiperidine HCl
Structural LinkagePhenyl-O-piperidine (ether linkage)Direct phenyl-piperidine bond
Molecular FormulaC11H15NO·HClC11H15N·HCl
FlexibilityGreater conformational flexibility due to ether linkageMore rigid structure
PolarityHigher polarity due to oxygen atomLess polar
ApplicationsLess documented in literatureWell-documented in pharmaceutical synthesis

3-Phenylpiperidine hydrochloride has been more extensively studied and is known to serve as a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and antidepressants . It is also employed in the study of piperidine derivatives and their chemical properties, contributing to drug discovery efforts.

Analytical Characterization

Spectroscopic Analysis

Standard analytical techniques for the characterization of 3-phenoxypiperidine hydrochloride would typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 1H NMR would show characteristic signals for the piperidine ring protons, phenyl protons, and the NH proton

    • 13C NMR would confirm the ether linkage between the piperidine and phenyl groups

  • Mass Spectrometry

    • Expected molecular ion peak corresponding to the free base (M+H)+ at approximately 178 m/z

    • Fragmentation pattern showing characteristic cleavage of the ether bond

  • Infrared Spectroscopy (IR)

    • Characteristic absorption bands for N-H stretching, C-O-C stretching (ether linkage), and aromatic C=C stretching

Research Opportunities and Future Directions

Unexplored Research Areas

Several research opportunities exist for 3-phenoxypiperidine hydrochloride that warrant further investigation:

  • Comprehensive pharmacological profiling to determine receptor binding affinities and potential therapeutic applications

  • Development of optimized synthetic routes with improved yields and purity

  • Investigation of structure-activity relationships through systematic modification of the phenoxy group

  • Exploration of potential applications in material science, particularly in specialty polymers and coatings

  • Evaluation as a potential pharmacophore for novel drug development

Therapeutic AreaPotential Application
NeurologyModulation of neurotransmitter systems
Pain ManagementNovel analgesic development
PsychiatryMood disorder treatments
InflammationAnti-inflammatory properties
Infectious DiseaseAntimicrobial activity

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